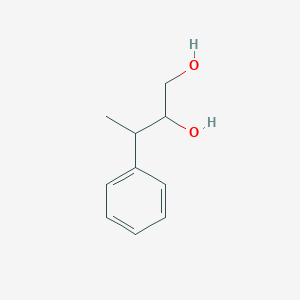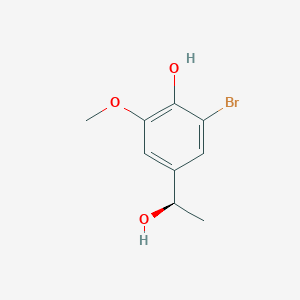
(r)-2-Bromo-4-(1-hydroxyethyl)-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-4-[(1R)-1-hydroxyethyl]-6-methoxyphenol is an organic compound with a complex structure that includes a bromine atom, a hydroxyethyl group, and a methoxy group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-[(1R)-1-hydroxyethyl]-6-methoxyphenol typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-[(1R)-1-hydroxyethyl]-6-methoxyphenol using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-4-[(1R)-1-hydroxyethyl]-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products
Oxidation: 2-bromo-4-[(1R)-1-oxoethyl]-6-methoxyphenol.
Reduction: 4-[(1R)-1-hydroxyethyl]-6-methoxyphenol.
Substitution: 2-methoxy-4-[(1R)-1-hydroxyethyl]-6-methoxyphenol.
Wissenschaftliche Forschungsanwendungen
2-bromo-4-[(1R)-1-hydroxyethyl]-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-bromo-4-[(1R)-1-hydroxyethyl]-6-methoxyphenol depends on its interaction with molecular targets. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism. The presence of the bromine atom and hydroxyethyl group can enhance its binding affinity to specific targets, leading to increased efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-bromo-4-hydroxyphenol: Lacks the hydroxyethyl and methoxy groups, resulting in different chemical and biological properties.
4-[(1R)-1-hydroxyethyl]-6-methoxyphenol: Lacks the bromine atom, which may reduce its reactivity in certain chemical reactions.
2-bromo-6-methoxyphenol: Lacks the hydroxyethyl group, affecting its solubility and biological activity.
Uniqueness
2-bromo-4-[(1R)-1-hydroxyethyl]-6-methoxyphenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the bromine atom, hydroxyethyl group, and methoxy group allows for a wide range of chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C9H11BrO3 |
|---|---|
Molekulargewicht |
247.09 g/mol |
IUPAC-Name |
2-bromo-4-[(1R)-1-hydroxyethyl]-6-methoxyphenol |
InChI |
InChI=1S/C9H11BrO3/c1-5(11)6-3-7(10)9(12)8(4-6)13-2/h3-5,11-12H,1-2H3/t5-/m1/s1 |
InChI-Schlüssel |
JMVYQYLJYQOXEO-RXMQYKEDSA-N |
Isomerische SMILES |
C[C@H](C1=CC(=C(C(=C1)Br)O)OC)O |
Kanonische SMILES |
CC(C1=CC(=C(C(=C1)Br)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


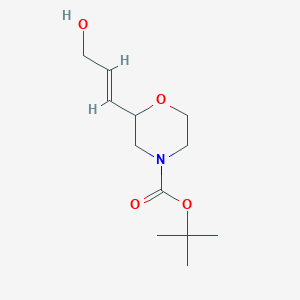


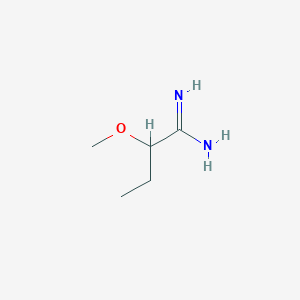
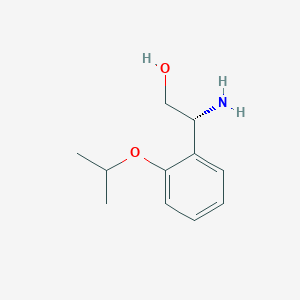
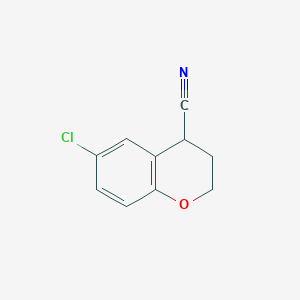
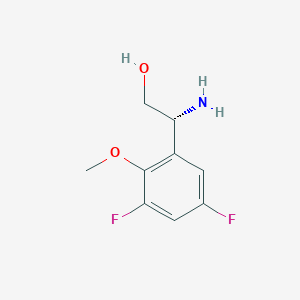

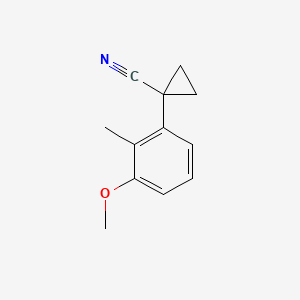
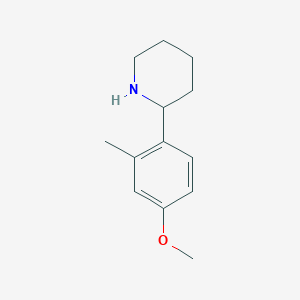
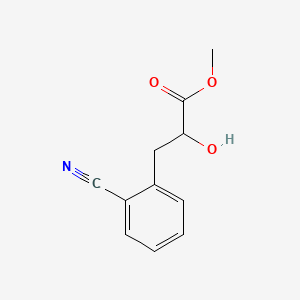
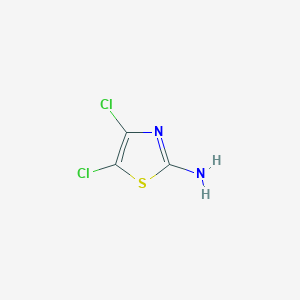
![5-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B13608735.png)
